![molecular formula C9H16O B3053308 4-Ethyl-1,6-heptadien-4-ol CAS No. 52939-62-5](/img/structure/B3053308.png)
4-Ethyl-1,6-heptadien-4-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Ethyl-1,6-heptadien-4-ol consists of a seven-carbon chain with an ethyl group (-CH~2~CH~3~ ) attached to the fourth carbon atom. The double bond between the first and second carbon atoms gives it its unsaturated character. The hydroxyl group is located on the fourth carbon. Refer to the NIST Chemistry WebBook for a visual representation of the structure .
Scientific Research Applications
Biological Control and Pest Management
The compound 4-Ethyl-1,6-heptadien-4-ol, along with its derivatives, has been identified as a component of male-specific, antennally active volatile compounds from the Saltcedar leaf beetle, Diorhabda elongata Brulle. It holds potential for use in the biological control of the invasive weed saltcedar (Tamarix spp), an important consideration in ecological management and pest control strategies (Petroski, 2003).
Polymer Science and Material Engineering
In the field of polymer science, 1,6-heptadiene derivatives demonstrate significant applications. For instance, their role in the synthesis of well-defined amphiphilic graft copolymers, such as poly(6-methyl-1,2-heptadien-4-ol)-g-poly(2-(dimethylamino)ethyl methacrylate) (PMHDO-g-PDMAEMA), is crucial. These materials have potential applications in drug delivery and material engineering due to their unique structural and physical properties (Lu et al., 2013).
Catalysis and Organic Synthesis
4-Ethyl-1,6-heptadien-4-ol derivatives are instrumental in various organic synthesis processes. Their use in cyclopolymerization and copolymerization reactions, particularly with catalysts like scandium, has been studied extensively. Such reactions result in polymers with specific microstructures, which are important for developing new materials with tailored properties (Wang et al., 2019).
Chemical Analysis and Structure Studies
This compound also finds relevance in the study of molecular structures and chemical analysis. For example, its analogs have been used in X-ray diffraction studies to understand molecular configurations in various compounds. Such studies are fundamental in the field of crystallography and aid in the understanding of molecular interactions (Kaur et al., 2012).
properties
IUPAC Name |
4-ethylhepta-1,6-dien-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-7-9(10,6-3)8-5-2/h4-5,10H,1-2,6-8H2,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYOYPXOCNWHCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)(CC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200978 | |
Record name | 1,6-Heptadien-4-ol, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52939-62-5 | |
Record name | 1,6-Heptadien-4-ol, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052939625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Heptadien-4-ol, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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